

An In-depth Technical Guide to Coumafuryl and its Synonyms, Fumarin and Tomarin

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Compound of Interest

Compound Name: Coumafuryl

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Introduction

Coumafuryl, a first-generation anticoagulant rodenticide, belongs to the 4-hydroxycoumarin class of vitamin K antagonists.[1] Also known by its synonyms Fumarin and Tomarin, it has been utilized for the control of rodent populations.[2] Its mechanism of action involves the disruption of the vitamin K cycle, leading to fatal hemorrhaging in target species. This guide provides a comprehensive technical overview of **coumafuryl**, including its chemical properties, mechanism of action, toxicological data, and detailed experimental protocols for its analysis and evaluation.

Chemical and Physical Properties

Coumafuryl is a crystalline solid, appearing as a white to pale yellow powder.[3] It is a racemic mixture, containing equal proportions of its two enantiomers due to a chiral center in its structure.[1] Key chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	3-[1-(2-furyl)-3-oxobutyl]-4-hydroxy-2H-chromen-2-one	[4]
Synonyms	Fumarin, Tomarin, Krumkil, Ratafin, Lurat	[2]
CAS Number	117-52-2	[4]
Molecular Formula	C ₁₇ H ₁₄ O ₅	[4]
Molecular Weight	298.29 g/mol	[4]
Melting Point	124 °C	[4]
Boiling Point	430.6 °C at 760 mmHg	[4]
Solubility	Moderately soluble in water. Soluble in organic solvents like ethanol and ether.	[1]
logP (Octanol/Water)	3.20	[4]

Mechanism of Action: Inhibition of the Vitamin K Cycle

Coumafuryl exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[5][6] This enzyme is a critical component of the vitamin K cycle, which is essential for the synthesis of active blood clotting factors II, VII, IX, and X in the liver.

The process involves the post-translational gamma-carboxylation of glutamate (Glu) residues on precursor proteins to form gamma-carboxyglutamate (Gla) residues. This carboxylation is powered by the conversion of vitamin K hydroquinone (KH₂) to vitamin K 2,3-epoxide (KO). VKOR is responsible for recycling KO back to vitamin K quinone (K) and subsequently to the active KH₂ form. By inhibiting VKOR, **coumafuryl** depletes the pool of active vitamin K, preventing the carboxylation and activation of clotting factors. This leads to a coagulopathic state and subsequent internal bleeding.[7]

Caption: The Vitamin K cycle and the inhibitory action of **Coumafuryl** on VKOR.

Quantitative Toxicological Data

Coumafuryl is classified as highly toxic to mammals via the oral route.^[1] The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

Species	Route of Exposure	LD50 Value	Reference
Rat	Oral	25 mg/kg	^[4]
Chick	Oral	Toxic effects and 100% mortality observed; specific LD50 not reported.	^[4]

Experimental Protocols

Protocol for Determination of Coumafuryl in Animal Tissues by HPLC-MS/MS

This method allows for the sensitive and simultaneous quantification of **coumafuryl** in biological matrices.^[8]

1. Sample Preparation and Extraction:

- Homogenize 2.0 g of animal tissue (e.g., liver, kidney).
- Add an internal standard (e.g., warfarin) to the homogenate.
- Extract the sample with 10 mL of ethyl acetate by vigorous mixing.
- Centrifuge to separate the organic and aqueous layers.
- Collect the supernatant (ethyl acetate layer).

2. Solid-Phase Extraction (SPE) Cleanup:

- Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.
- Load the ethyl acetate extract onto the cartridge.

- Wash the cartridge to remove interferences.
- Elute **coumafuryl** with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. HPLC Separation:

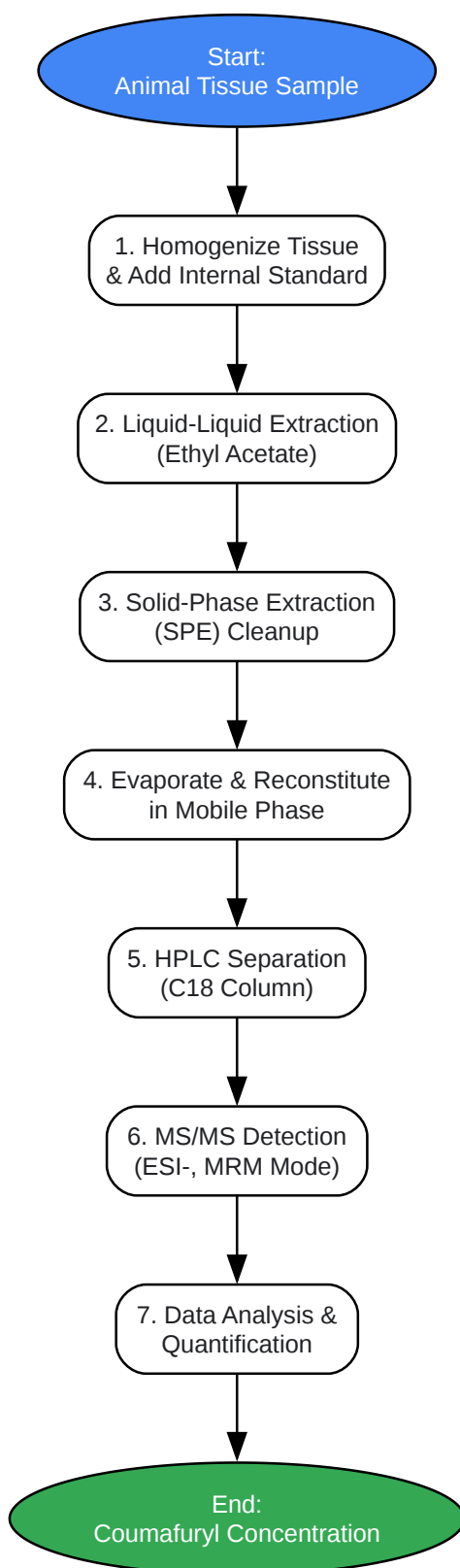
- Column: XDB C18 column or equivalent.
- Mobile Phase: Isocratic mixture of acetic acid-ammonium acetate buffer (5 mmol/L, pH 4.5) and methanol (e.g., 30:70, v/v).[8]
- Flow Rate: 0.5 - 1.0 mL/min.
- Injection Volume: 10 - 20 μ L.

4. MS/MS Detection:

- Ionization Mode: Negative Electrospray Ionization (ESI-).[8][9]
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific parent-to-daughter ion transitions for **coumafuryl** and the internal standard for quantification and confirmation.

5. Quantification:

- Generate a calibration curve using standards of known concentrations.
- Calculate the concentration of **coumafuryl** in the sample by comparing its peak area ratio to the internal standard against the calibration curve.



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Caption: Experimental workflow for the analysis of **Coumafuryl** in tissues.

Protocol for Acute Oral Toxicity (LD50) Determination

This protocol is based on the principles of the now-deleted OECD Test Guideline 401 and serves as a foundational method for assessing acute oral toxicity.^[10]

1. Animals and Housing:

- Species: Young, healthy adult rats (e.g., Sprague-Dawley strain), typically of a single sex or both.
- Housing: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide standard diet and water ad libitum.
- Acclimatization: Allow animals to acclimatize for at least 5 days before the study.

2. Dose Preparation and Administration:

- Prepare a minimum of 3 dose levels of **coumafuryl**, plus a vehicle control group. Doses should be spaced to produce a range of toxic effects and mortality rates.
- Administer the substance in a single dose by oral gavage. The volume administered should be kept constant across all animals.

3. Experimental Procedure:

- Fast animals overnight prior to dosing.
- Record the body weight of each animal before administration.
- Administer the calculated dose of **coumafuryl** or vehicle.
- Return animals to their cages and provide access to food and water.

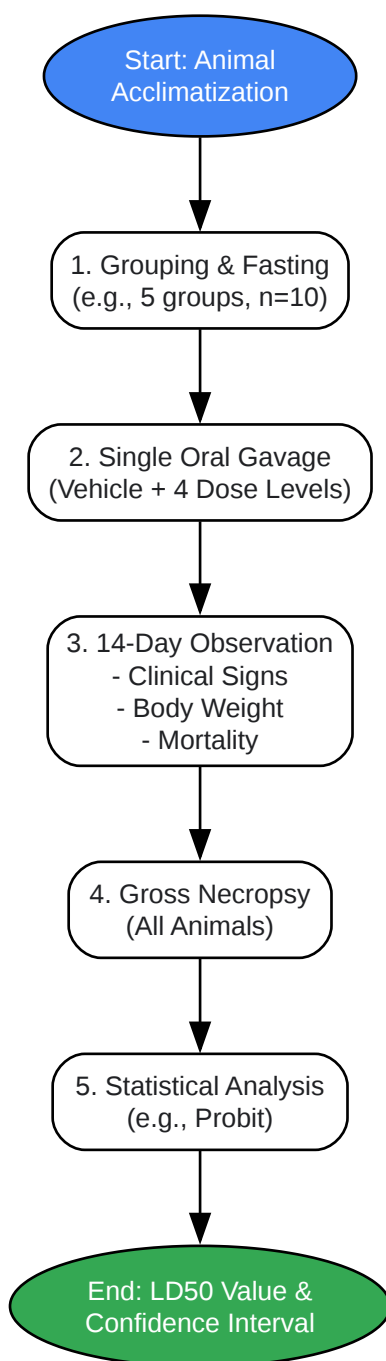
4. Observation:

- Observe animals for signs of toxicity and mortality frequently on the day of dosing and at least daily thereafter for 14 days.

- Record all clinical signs (e.g., changes in skin, fur, eyes, behavior, presence of tremors, convulsions, salivation, diarrhea, lethargy, bleeding).
- Record body weights at regular intervals (e.g., days 0, 7, and 14).

5. Necropsy and Data Analysis:

- At the end of the 14-day observation period, euthanize all surviving animals.
- Conduct a gross necropsy on all animals (those that died during the study and those euthanized at termination).
- Analyze the mortality data using appropriate statistical methods (e.g., Probit analysis) to calculate the LD50 with 95% confidence intervals.



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Caption: Generalized workflow for an acute oral toxicity (LD50) study.

Protocol for In Vitro Anticoagulant Activity (Prothrombin Time Assay)

The Prothrombin Time (PT) assay measures the integrity of the extrinsic and common pathways of the coagulation cascade and is used to evaluate the effect of anticoagulants like **coumafuryl**.[\[11\]](#)[\[12\]](#)

1. Reagents and Samples:

- Plasma: Platelet-poor plasma collected from whole blood using 3.2% sodium citrate as an anticoagulant.[\[11\]](#)
- PT Reagent: A commercial kit containing tissue thromboplastin and calcium chloride.
- Controls: Normal and abnormal plasma controls.
- Test Compound: **Coumafuryl** dissolved in an appropriate vehicle (e.g., DMSO) and diluted to various concentrations.

2. Assay Procedure:

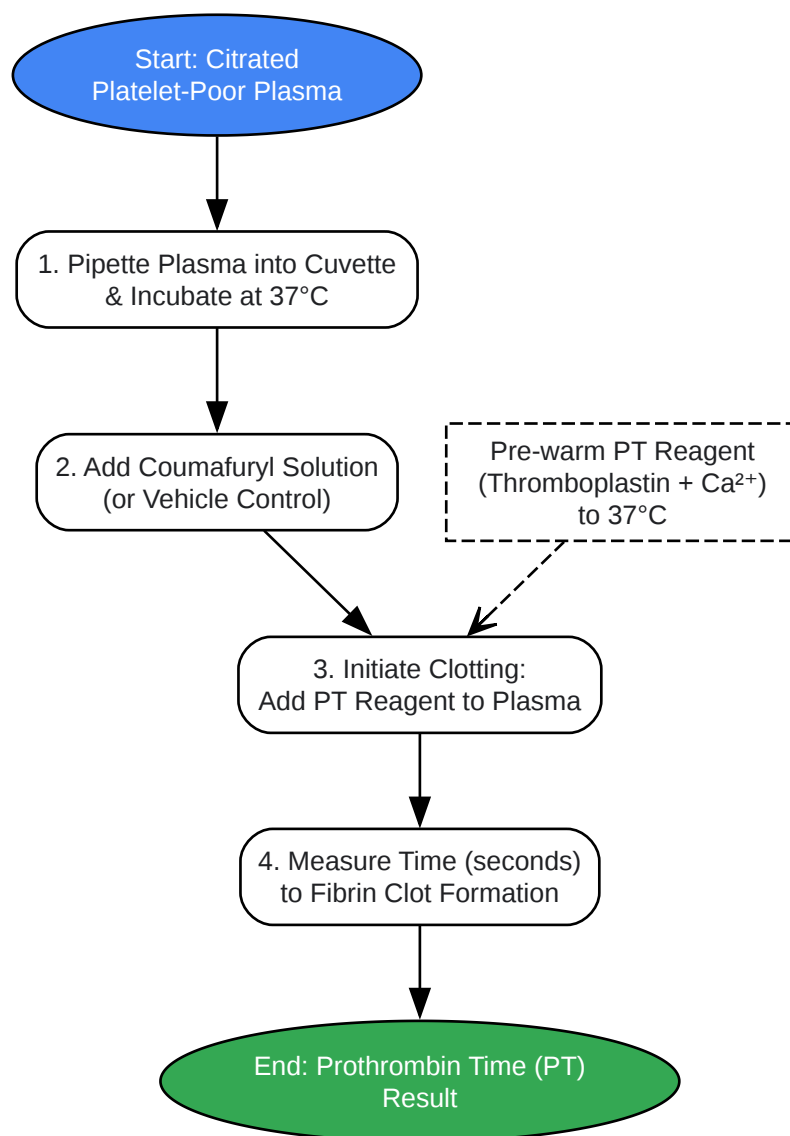
- Pipette a known volume of plasma (e.g., 100 μ L) into a cuvette or test tube.
- Add a small volume of the **coumafuryl** solution or vehicle control and incubate at 37°C for a specified time.
- Pre-warm the PT reagent to 37°C.
- Initiate the clotting reaction by adding a specified volume of the pre-warmed PT reagent (e.g., 200 μ L) to the plasma sample.
- Simultaneously start a timer.

3. Measurement:

- Measure the time (in seconds) required for a fibrin clot to form. This can be done manually by tilting the tube or using an automated coagulometer that detects changes in optical density or mechanical movement.[\[13\]](#)
- The recorded time is the Prothrombin Time.

4. Data Analysis:

- Compare the PT of plasma treated with **coumafuryl** to the vehicle control.
- A prolonged PT indicates anticoagulant activity.
- Data can be used to generate a dose-response curve and calculate parameters such as the concentration required to double the clotting time.



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Caption: Workflow for the Prothrombin Time (PT) anticoagulant assay.

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References

- 1. Coumafuryl [sitem.herts.ac.uk]
- 2. medkoo.com [medkoo.com]
- 3. COUMAFURYL CAS#: 117-52-2 [m.chemicalbook.com]
- 4. Coumafuryl | CAS#:117-52-2 | Chemsrce [chemsrc.com]
- 5. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and determination of coumateryl and coumafuryl in animal tissues by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 12. atlas-medical.com [atlas-medical.com]
- 13. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
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